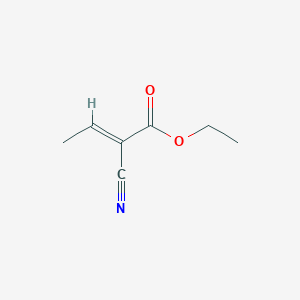

Ethyl 2-cyanocrotonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

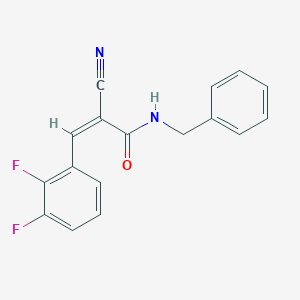

Ethyl 2-cyanocrotonate, also known as ethyl 2-cyano-2-butenoate, is used as a pharmaceutical intermediate . It is involved in the synthesis of fluorine-containing alkyl 2-cyano-3-oxocarboxylates and also in the syntheses of pyrazolo [1, 2-a] pyrazole and pyrazolo [5, 1-b] [1, 3] oxazine derivatives .

Synthesis Analysis

Ethyl 2-cyanocrotonate can be synthesized by condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer . Another study discusses the synthesis process of a similar compound, Ethyl 2-Chloropropionate, using online near-infrared spectroscopy for process analysis .

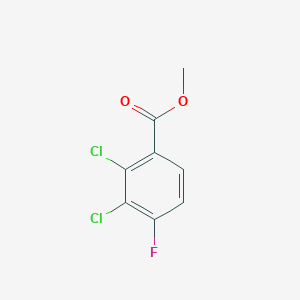

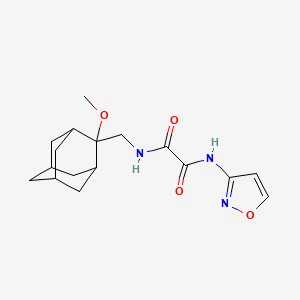

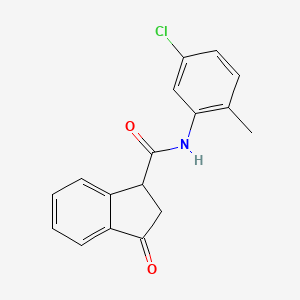

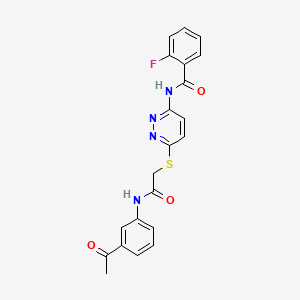

Molecular Structure Analysis

The molecular formula of Ethyl 2-cyanocrotonate is C7H9NO2 . It has a molecular weight of 139.2 .

Chemical Reactions Analysis

Ethyl 2-cyanocrotonate, due to its conjugated unsaturated groups, polymerizes easily . The polymerization can be initiated by a small amount of moisture in the air, forming a polymer within minutes . A study on a similar compound, Ethyl 2-Chloropropionate, discusses the use of partial least squares regression (PLSR) for online and noninvasive monitoring of the extraction process .

Physical And Chemical Properties Analysis

Ethyl 2-cyanocrotonate is a clear, colorless liquid . More specific physical and chemical properties such as boiling point, density, solubility, etc., were not found in the search results.

Aplicaciones Científicas De Investigación

- Cyanoacrylate adhesives (CAs) , including ethyl cyanoacrylate, are widely used due to their rapid curing and strong bonding properties. They find applications in various industries, such as electronics, woodworking, and medical devices .

- Ethyl 2-cyanocrotonate has been investigated for its use as a tissue adhesive. Studies have evaluated its adhesive strength compared to traditional sutures .

- FIP creates a strong spatial barrier at oil-water interfaces, stabilizing emulsions and microcapsules. This method opens up new possibilities for self-stabilized encapsulation in emulsions and microfluidic systems .

Adhesives and Sealants

Tissue Adhesives in Medicine

Polymer Chemistry and Surface Modification

These applications highlight the versatility of ethyl 2-cyanocrotonate in both scientific research and practical use. As researchers continue to explore its properties, we may discover even more exciting applications in the future. 🌟

Safety and Hazards

Propiedades

IUPAC Name |

ethyl (E)-2-cyanobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-6(5-8)7(9)10-4-2/h3H,4H2,1-2H3/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUDWAAJQVNSOH-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833857.png)

methanethione](/img/structure/B2833872.png)

![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride](/img/structure/B2833878.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2833879.png)